molecular formula C7H13NO4 B6602882 methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate CAS No. 2089255-39-8

methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate

Cat. No.: B6602882
CAS No.: 2089255-39-8
M. Wt: 175.18 g/mol
InChI Key: NEJKLGQSXHLKCN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amino group attached to a propanoate ester. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-amino-3-(1,3-dioxolan-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or intermediate in metabolic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-10-7(9)5(8)4-6-11-2-3-12-6/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKLGQSXHLKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1OCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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